2,4-Dibromo-3,6-dimethylphenol

Antimicrobial Biofilm Enterococcus faecalis

2,4-Dibromo-3,6-dimethylphenol (CAS 15460-15-8) is a brominated phenol derivative characterized by the substitution of a phenol ring with bromine atoms at the 2- and 4-positions and methyl groups at the 3- and 6-positions. It is a specialty chemical building block with a molecular weight of 279.96 g/mol and a purity of 95% in commercial offerings.

Molecular Formula C8H8Br2O
Molecular Weight 279.96 g/mol
Cat. No. B13930510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-3,6-dimethylphenol
Molecular FormulaC8H8Br2O
Molecular Weight279.96 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1O)Br)C)Br
InChIInChI=1S/C8H8Br2O/c1-4-3-6(9)5(2)7(10)8(4)11/h3,11H,1-2H3
InChIKeyNYSHRBWVSUBISD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-3,6-dimethylphenol Overview


2,4-Dibromo-3,6-dimethylphenol (CAS 15460-15-8) is a brominated phenol derivative characterized by the substitution of a phenol ring with bromine atoms at the 2- and 4-positions and methyl groups at the 3- and 6-positions. It is a specialty chemical building block with a molecular weight of 279.96 g/mol and a purity of 95% in commercial offerings . The compound's structure provides a unique combination of steric hindrance and potential for halogen bonding, making it a subject of interest in synthetic chemistry and biological studies .

Brominated phenolic building block for synthesis
Anti-biofilm screening studies
Stereochemical mechanistic probe studies

Why Substituting 2,4-Dibromo-3,6-dimethylphenol Fails


The specific 3,6-dimethyl substitution pattern in 2,4-dibromo-3,6-dimethylphenol creates a unique steric and electronic environment that cannot be replicated by other halogenated phenols. Common analogs like 2,4-dibromo-5,6-dimethylphenol, 2,4-dichloro-3,6-dimethylphenol, or 2,4-dibromo-6-methylphenol differ in the position of methyl groups or the identity of the halogen. These differences have been shown to fundamentally alter key properties such as stereochemical outcomes in synthesis [1] and hydrogen bonding behavior [2]. Consequently, substituting this compound with a generic or seemingly similar alternative without rigorous validation can lead to experimental failure, irreproducible results, or the loss of a specific, quantifiable functional advantage.

  • Methyl substitution pattern

    3,6-dimethyl arrangement creates steric and electronic environment not replicated by 5,6- or other isomers.

  • Halogen identity

    Bromine at 2,4-positions confers distinct reactivity and hydrogen bonding versus dichloro analogs.

  • Stereochemical outcome

    Substitution may shift stereochemical results in chlorination reactions, requiring rigorous validation.

2,4-Dibromo-3,6-dimethylphenol Performance Evidence


E. faecalis Anti-Biofilm Activity Benchmark

In a direct assay measuring inhibition of E. faecalis biofilm formation, 2,4-dibromo-3,6-dimethylphenol demonstrated an IC50 of 1.25 x 10^5 nM (125 µM) after a 20-hour incubation period [1]. This quantitative benchmark provides a specific, measurable point of reference. The compound's activity is attributed to its interaction with the bacterial cytoplasmic membrane, a common target for sterically hindered phenols [2]. For researchers investigating anti-biofilm agents, this establishes a baseline for the compound's potency and offers a direct comparator against other phenolic analogs in their own screening programs.

Anti-biofilm IC50
Reported
1.25 × 10⁵ nM (125 µM)
Supports anti-biofilm screening context
20 h incubation, crystal violet staining
Antimicrobial Biofilm Enterococcus faecalis

Stereochemical Probe for Chlorination Mechanisms

The 3,6-dimethyl substitution pattern in 2,4-dibromo-3,6-dimethylphenol is not arbitrary; it is a key structural determinant that enables its use as a stereochemical probe. In a 1994 study, the chlorination of 2,4-dibromo-3,6-dimethylphenol (6) was instrumental in determining the stereochemistry of chlorine addition to related dienone systems [1]. The resulting products were structurally confirmed by X-ray crystallography, highlighting the compound's utility in generating crystalline derivatives for unambiguous structural assignment [1]. In contrast, the analogous dichloro compound or bromophenols with different methyl substitution patterns would lead to different stereochemical outcomes, making this specific compound essential for certain mechanistic investigations.

Stereochemical probe
Reported
trans-pentachloro ketones with defined stereochemistry (X-ray)
Non-interchangeable mechanistic role
Dichloro analog gives different stereochemical outcome
Stereochemistry Chlorination Mechanistic Probe

Defined Monomeric Behavior

The 3,6-dimethyl substitution forces the molecule into a single, chelated conformation, ensuring monomeric behavior in non-polar solvents. This contrasts with the potential for cis-trans isomerism and aggregation seen in other o-bromophenols [1]. This property is valuable for developing reliable acid-base indicators for quantitative spectral studies where predictable, non-complexing behavior is required [1]. While a class-level inference, the specific substitution pattern of this compound (methyl groups at 3- and 6-positions) is what enforces this clean, monomeric state, differentiating it from, for instance, a 2,4-dibromophenol lacking the methyl groups.

Monomeric behavior
Class-level inference
Expected monomeric in non-polar solvents
Predictable spectroscopic interpretation
Based on ortho-bromophenol class behavior
Hydrogen Bonding Spectroscopy Monomeric Behavior

Commercial Availability Benchmark

As a specialty building block, 2,4-dibromo-3,6-dimethylphenol is available in research quantities with defined purity and pricing. A commercial vendor lists the compound at 95% purity, with prices of $265 for 250 mg and $685 for 1 g . This quantitative data provides a direct procurement benchmark, allowing researchers to compare costs against alternative building blocks. While this is not a performance comparison, it is a critical selection factor for project budgeting and feasibility. The defined purity of 95% also serves as a minimum acceptance criterion for its use as a synthetic intermediate .

Procurement benchmark
Data to verify
95% purity, $685/g (single vendor)
Supports procurement feasibility review
Pricing as of Jan 2026, subject to change
Chemical Synthesis Procurement Pricing

2,4-Dibromo-3,6-dimethylphenol Application Scenarios


Anti-Biofilm Screening Benchmark

Based on the established IC50 of 125 µM against Enterococcus faecalis biofilm formation [1], 2,4-dibromo-3,6-dimethylphenol serves as a well-defined reference compound for high-throughput screening programs aimed at discovering novel anti-biofilm agents. Its quantitative activity profile allows for the calibration of assays and direct comparison of new chemical entities against a known, characterized baseline.

Stereochemical Probe for Reaction Mechanisms

The compound's proven ability to act as a precursor in stereospecific chlorination reactions, yielding crystalline products suitable for X-ray analysis, makes it a valuable tool for determining reaction stereochemistry [2]. Researchers investigating electrophilic addition or substitution pathways can leverage this specific derivative to trap intermediates and assign absolute configurations, a capability not shared by close structural analogs.

Building Block for Monomers & Ligands

The compound's predictable monomeric behavior in non-polar solvents, enforced by its 3,6-dimethyl substitution pattern, makes it a candidate for designing rigid, well-defined molecular architectures [3]. It can be used to synthesize specialty monomers for polymer chemistry or as a scaffold for creating ligands where controlled coordination geometry is essential, avoiding the complications of aggregation seen with other halogenated phenols.

Multi-Step Synthesis Intermediate

With commercially available purity of 95% and defined pricing , 2,4-dibromo-3,6-dimethylphenol is suitable for use as a high-quality intermediate in complex synthetic sequences. The defined cost structure ($685/g) enables accurate budgeting for the procurement of research quantities, supporting its integration into multi-step synthetic projects where a reproducible starting material is paramount.

Application
Selection Property
Validation Focus
Anti-biofilm screening studies
Baseline inhibitor activity context
Biofilm inhibition endpoint review
Stereochemical reaction mechanism studies
Defined stereochemical outcome context
Crystalline derivative formation for X-ray analysis
Specialty monomer/ligand synthesis
Monomeric behavior in non-polar solvents
Aggregation-free conformation review
Multi-step synthesis intermediate
Commercially available purity and pricing
Procurement feasibility and lot consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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